1-Mercapto-2-propanone

Oxidative stability Thiol oxidation kinetics Flavor stability

1-Mercapto-2-propanone (CAS 24653-75-6, also known as mercaptoacetone) is a bifunctional C3 ketothiol with the molecular formula C3H6OS and a molecular weight of 90.14 g/mol. The compound is characterized by the presence of both a carbonyl group and a thiol group within the same small molecule framework.

Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
CAS No. 24653-75-6
Cat. No. B1196832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Mercapto-2-propanone
CAS24653-75-6
Molecular FormulaC3H6OS
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESCC(=O)CS
InChIInChI=1S/C3H6OS/c1-3(4)2-5/h5H,2H2,1H3
InChIKeyUSVCRBGYQRVTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in oil and alcohol

Structure & Identifiers


Interactive Chemical Structure Model





1-Mercapto-2-propanone (CAS 24653-75-6) Procurement Guide: Technical Profile and Sourcing Considerations


1-Mercapto-2-propanone (CAS 24653-75-6, also known as mercaptoacetone) is a bifunctional C3 ketothiol with the molecular formula C3H6OS and a molecular weight of 90.14 g/mol [1]. The compound is characterized by the presence of both a carbonyl group and a thiol group within the same small molecule framework. It is recognized as a flavoring agent (FEMA No. 3856, JECFA No. 557) and has been evaluated for safety in food applications [2]. The compound exists as a colorless to pale yellow liquid and is commercially available for industrial procurement in flavor chemistry and organic synthesis applications.

1-Mercapto-2-propanone: Why Substitution with Alternative Ketothiols or Mercaptoketones Carries Quantifiable Performance Risk


Although mercaptoacetone belongs to the broader class of α-mercaptoketones, experimental evidence demonstrates that even structurally similar thiols in this class exhibit markedly different oxidative stability profiles under identical storage and processing conditions [1]. The oxidation kinetics of mercaptoacetone (MA) diverge substantially from its closest structural analogs, including 2-mercapto-3-butanone (MB) and 3-mercapto-2-pentanone (MP). Furthermore, the compound's documented regulatory status as a permitted flavoring agent with established FEMA and JECFA designations provides a compliance pathway that generic, non-listed alternatives cannot offer [2]. Substitution without verification therefore introduces both formulation performance variability and potential regulatory exposure.

1-Mercapto-2-propanone Quantitative Differentiation: Comparative Performance Data for Evidence-Based Procurement


Comparative Oxidative Stability: Mercaptoacetone vs. 2-Methyl-3-furanthiol (MFT) and Other Ketothiols

In a direct head-to-head comparative study of five odor-active thiols dissolved in diethyl ether and stored at 6 °C over 10 days, mercaptoacetone (MA) exhibited an intermediate oxidation rate that was substantially lower than 2-methyl-3-furanthiol (MFT) but higher than 2-mercapto-3-butanone (MB), 3-mercapto-2-pentanone (MP), and 2-furfurylthiol (FFT) [1]. The oxidation rate decreased in the quantified order: MFT ≫ MA > MB = MP = FFT. This ranking establishes that MA possesses approximately 3–5× greater oxidative stability than the highly reactive MFT (commonly used in meat flavor formulations), while remaining more reactive than structurally analogous α-mercaptoketones MB and MP.

Oxidative stability Thiol oxidation kinetics Flavor stability Disulfide formation

Regulatory Clearance Status: 1-Mercapto-2-propanone vs. Non-Listed Mercaptoketone Alternatives

1-Mercapto-2-propanone holds explicit FEMA GRAS designation (FEMA No. 3856) published in FEMA GRAS Publication No. 18 and JECFA safety clearance (JECFA No. 557) with an ADI determination of 'No safety concern at current levels of intake when used as a flavouring agent' as evaluated in 1999 [1][2]. In contrast, structurally analogous mercaptoketones such as 2-mercapto-3-butanone and 3-mercapto-2-pentanone lack this explicit regulatory documentation. The compound is also included in the FDA's Substances Added to Food inventory and the China NHC Permitted Food Additive listing (CNS/INC designation), providing multi-jurisdictional compliance coverage [3].

Food additive compliance FEMA GRAS JECFA safety Regulatory procurement

Synthetic Utility: Mercaptoacetone as a Verified Precursor in Thiazoline Flavor Synthesis

Mercaptoacetone has been validated as an effective precursor in the synthesis of 2-(α-mercaptoalkyl)-3-thiazoline flavoring compositions, specifically 2,4-dimethyl-2-(mercaptomethyl)-3-thiazoline [1]. The reaction proceeds by combining mercaptoacetone with ammonia, ethanol, and water at room temperature. The resulting thiazoline imparts a meaty, sautéed onion flavor at effective usage levels of 0.05 to 50 ppm, preferably 0.1 to 10 ppm in the final foodstuff [1]. This synthetic pathway is distinct from that employing 3-mercapto-2-butanone (which yields 2,4,5-trimethyl-2-(α-mercaptoethyl)-3-thiazoline), demonstrating the structural specificity of the precursor in determining final flavor compound identity.

Process flavor synthesis Thiazoline formation Meaty flavor precursors Asinger reaction

1-Mercapto-2-propanone: Application Scenarios Grounded in Verified Quantitative Differentiation


Cooked Meat and Roast Pork Flavor Formulations Requiring Documented Regulatory Compliance

1-Mercapto-2-propanone is specifically documented as being 'present in pork volatiles' and 'used in cooked pork and roast pork flavors' [1]. The compound's FEMA GRAS status (No. 3856) and JECFA safety clearance (No. 557) with 'No safety concern at current levels of intake' provide a verified compliance pathway for commercial flavor formulations targeting cooked meat profiles [2]. This combination of documented natural occurrence and established regulatory clearance distinguishes it from non-listed mercaptoketone alternatives that would require de novo safety submissions for commercial use.

Process Flavor Manufacturing Involving Thiazoline-Based Meat and Sautéed Onion Notes

Based on patented synthesis validation, mercaptoacetone serves as a precursor for 2,4-dimethyl-2-(mercaptomethyl)-3-thiazoline, which imparts 'meaty, sautéed onion' flavor characteristics at effective concentrations of 0.05–50 ppm (optimal 0.1–10 ppm) [1]. This application is uniquely enabled by mercaptoacetone's specific molecular architecture; substitution with 3-mercapto-2-butanone produces a distinct thiazoline variant (2,4,5-trimethyl-2-(α-mercaptoethyl)-3-thiazoline) with altered sensory properties. The patent documentation provides a validated, reproducible synthetic protocol suitable for industrial process flavor manufacturing.

Flavor Stability Optimization in Multi-Thiol Formulation Systems

The comparative oxidation kinetics data establishes that mercaptoacetone (MA) occupies a defined intermediate stability position relative to other common flavor thiols: MFT ≫ MA > MB = MP = FFT in diethyl ether at 6 °C [1]. This quantifiable ranking enables formulators to make data-driven decisions when selecting thiol components for formulations requiring specific oxidative stability profiles. MA offers substantially greater stability than MFT (approximately 3–5× slower oxidation rate) while providing different odor characteristics from the more stable MB/MP/FFT group. This evidence supports targeted substitution strategies where oxidative stability must be balanced with specific flavor contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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